molecular formula C7H13NO2S B2781480 N-cyclopropyl-1-methylcyclopropane-1-sulfonamide CAS No. 1378680-21-7

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide

Cat. No.: B2781480
CAS No.: 1378680-21-7
M. Wt: 175.25
InChI Key: WGFVFTJZWAVPOZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a cyclopropyl group attached to a sulfonamide moiety, which imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-methylcyclopropane-1-carboxamide
  • N-cyclopropyl-1-methylcyclopropane-1-sulfonyl chloride
  • N-cyclopropyl-1-methylcyclopropane-1-sulfonyl fluoride

Uniqueness

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide is unique due to its specific combination of a cyclopropyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential for forming strong hydrogen bonds and its structural rigidity due to the cyclopropyl group make it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFVFTJZWAVPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378680-21-7
Record name N-cyclopropyl-1-methylcyclopropane-1-sulfonamide
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